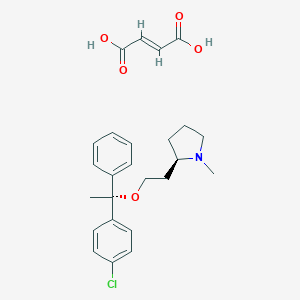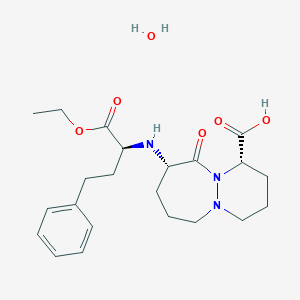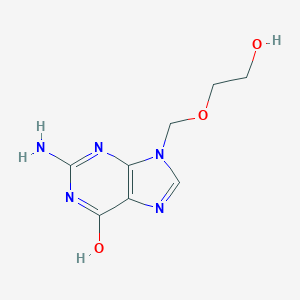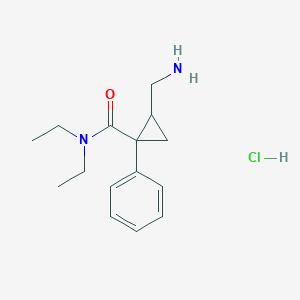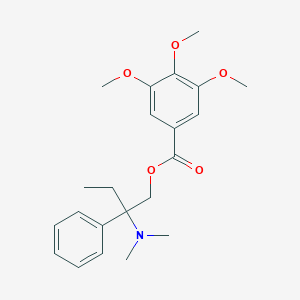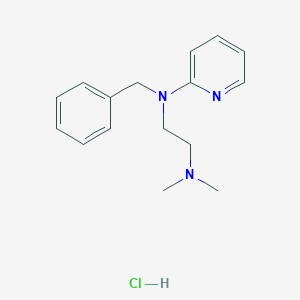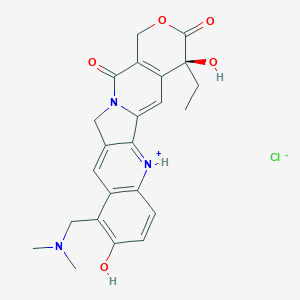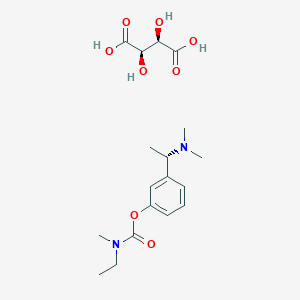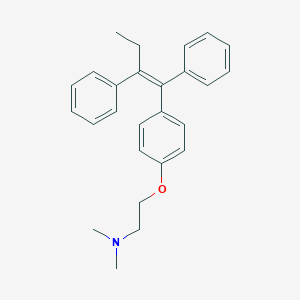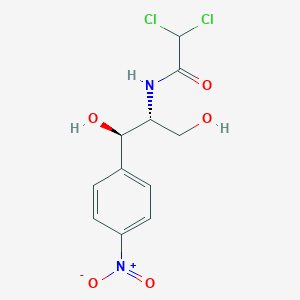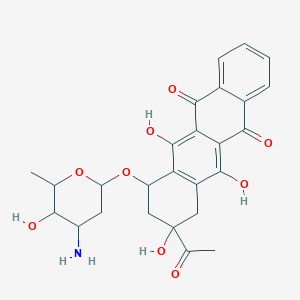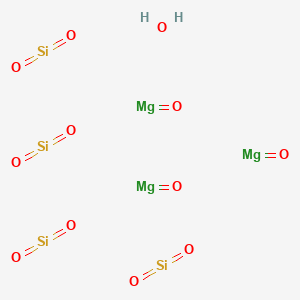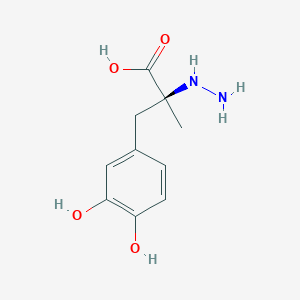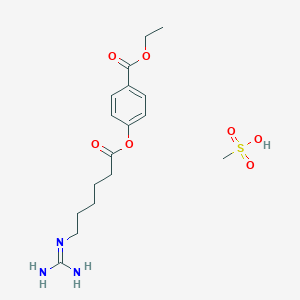
Gabexate mesylate
Descripción general
Descripción
El Gabexato Mesilato es un inhibidor sintético de la serina proteasa utilizado principalmente en el tratamiento de la pancreatitis aguda y la coagulación intravascular diseminada. Funciona inhibiendo varias proteasas, incluida la trombina, la plasmina y la calicreína, lo que ejerce efectos anticoagulantes y antiinflamatorios .
Mecanismo De Acción
El Gabexato Mesilato ejerce sus efectos uniéndose a los sitios activos de las serina proteasas, como la trombina, la plasmina y la calicreína, inhibiendo así su actividad. Esta inhibición previene la formación de coágulos de fibrina y reduce la producción de citoquinas inflamatorias. El compuesto también interfiere con la vía de señalización del factor nuclear kappa-B, contribuyendo aún más a sus efectos antiinflamatorios .
Compuestos Similares:
Aprotinina: Otro inhibidor de la serina proteasa utilizado en entornos clínicos similares.
Nafamostat Mesilato: Un inhibidor sintético de la proteasa con un espectro de actividad más amplio en comparación con el Gabexato Mesilato.
Camostat Mesilato: Similar en estructura y función, utilizado principalmente en el tratamiento de la pancreatitis crónica.
Unicidad: El Gabexato Mesilato es único en su perfil de inhibición específico y sus propiedades anticoagulantes y antiinflamatorias duales. A diferencia de otros inhibidores de proteasas, tiene un perfil de seguridad bien documentado y se utiliza ampliamente en la práctica clínica .
Análisis Bioquímico
Biochemical Properties
Gabexate Mesylate inhibits serine proteases such as kallikrein, plasmin, and thrombin by binding to their active sites . This inhibition prevents the formation of fibrin, which is essential for blood clotting . This compound also inhibits trypsin, plasma kallikrein, and thrombin .
Cellular Effects
This compound has been shown to decrease the production of inflammatory cytokines . It does this by attenuating the activity of NFkappaB and c-Jun N-terminal kinase (JNK) pathways . This compound prevents the proteolytic destruction of IkappaB, which deactivates NFkappaB and interferes with activator protein 1 binding to DNA .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of serine proteases. It binds to the active sites of kallikrein, plasmin, and thrombin, preventing these components of the coagulation cascade from forming fibrin . This compound also decreases the production of inflammatory cytokines by attenuating NFkappaB and JNK pathway activity .
Temporal Effects in Laboratory Settings
In a study on septic rats, this compound was shown to alleviate liver and lung injury and high inflammatory status . The study examined changes in gut microbiota and metabolomics after this compound administration .
Dosage Effects in Animal Models
In a study on rats with sepsis, this compound was administered via tail vein injection . The study found that this compound significantly reduced serum inflammatory factors, alleviated sepsis-induced lung injury, and improved clinical outcomes .
Metabolic Pathways
This compound has been shown to regulate several metabolic pathways. In a study on septic rats, it was found that this compound mainly regulates sphingolipid metabolism, histidine metabolism, steroid biosynthesis, glycerophospholipid metabolism, and primary bile acid biosynthesis .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El Gabexato Mesilato se sintetiza mediante un proceso de varios pasos que implica la esterificación del ácido p-guanidinobenzoico con etanol, seguido de mesilación. Las condiciones de reacción típicamente implican el uso de ácidos o bases fuertes para facilitar las reacciones de esterificación y mesilación .
Métodos de Producción Industrial: La producción industrial de Gabexato Mesilato implica procesos de esterificación y mesilación a gran escala en condiciones controladas para garantizar un alto rendimiento y pureza. El proceso está optimizado para la escalabilidad y la rentabilidad, a menudo empleando reactores de flujo continuo y sistemas automatizados para un control preciso de los parámetros de reacción .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Gabexato Mesilato experimenta varios tipos de reacciones químicas, que incluyen:
Reactivos y Condiciones Comunes:
Hidrólisis: Típicamente se realiza utilizando ácido clorhídrico o hidróxido de sodio a temperaturas elevadas.
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Principales Productos Formados:
Hidrólisis: Ácido p-guanidinobenzoico y etanol.
Oxidación: Derivados oxidados de Gabexato Mesilato.
Aplicaciones Científicas De Investigación
El Gabexato Mesilato tiene una amplia gama de aplicaciones en la investigación científica:
Comparación Con Compuestos Similares
Aprotinin: Another serine protease inhibitor used in similar clinical settings.
Nafamostat Mesylate: A synthetic protease inhibitor with a broader spectrum of activity compared to Gabexate Mesylate.
Camostat Mesylate: Similar in structure and function, used primarily in the treatment of chronic pancreatitis.
Uniqueness: this compound is unique in its specific inhibition profile and its dual anticoagulant and anti-inflammatory properties. Unlike some other protease inhibitors, it has a well-documented safety profile and is widely used in clinical practice .
Propiedades
IUPAC Name |
ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4.CH4O3S/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18;1-5(2,3)4/h7-10H,2-6,11H2,1H3,(H4,17,18,19);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTNDFLIKUKKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045591 | |
| Record name | Gabexate mesilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56974-61-9 | |
| Record name | Gabexate mesilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56974-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gabexate mesilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GABEXATE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3Q07L0649 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


